
2-Methoxy-4'-trifluoromethylbenzophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Methoxy-4’-trifluoromethylbenzophenone” is a chemical compound with the molecular formula C15H11F3O2 . It has a molecular weight of 280.25 . The IUPAC name for this compound is (2-methoxyphenyl)[4-(trifluoromethyl)phenyl]methanone .
Molecular Structure Analysis
The molecular structure of “2-Methoxy-4’-trifluoromethylbenzophenone” consists of a 2-methoxyphenyl group and a 4-(trifluoromethyl)phenyl group connected by a methanone group . The InChI code for this compound is 1S/C15H11F3O2/c1-20-13-5-3-2-4-12(13)14(19)10-6-8-11(9-7-10)15(16,17)18/h2-9H,1H3 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Methoxy-4’-trifluoromethylbenzophenone” include its molecular weight (280.25), its IUPAC name ((2-methoxyphenyl)[4-(trifluoromethyl)phenyl]methanone), and its InChI code (1S/C15H11F3O2/c1-20-13-5-3-2-4-12(13)14(19)10-6-8-11(9-7-10)15(16,17)18/h2-9H,1H3) .
Wissenschaftliche Forschungsanwendungen
Synthesis and Application in Nucleic Acids Research
2-Methoxy-4'-trifluoromethylbenzophenone derivatives have been utilized in the field of nucleic acids research. A study by Mishra & Misra (1986) demonstrates the use of a similar compound, 3-Methoxy-4-phenoxybenzoyl group, for protecting the exocyclic amino group of nucleosides. This is particularly relevant in the synthesis of oligodeoxyribonucleotide on solid support via the phosphotriester approach, highlighting the compound's stability and efficiency in nucleic acid synthesis Improved synthesis of oligodeoxyribonucleotide using 3-methoxy-4-phenoxybenzoyl group for amino protection.
Environmental Analysis
In environmental analysis, derivatives of 2-Methoxy-4'-trifluoromethylbenzophenone, specifically hydroxylated benzophenone UV absorbers, are determined in water samples using solid-phase extraction and liquid chromatography-tandem mass spectrometry. Negreira et al. (2009) elaborate on a procedure for determining these compounds, emphasizing their presence and behavior in aquatic environments Solid-phase extraction followed by liquid chromatography-tandem mass spectrometry for the determination of hydroxylated benzophenone UV absorbers in environmental water samples.
Thermochemical and Spectroscopic Studies
Varfolomeev et al. (2010) conducted thermochemical, spectroscopic, and quantum-chemical studies on methoxyphenols, which include structural fragments similar to 2-Methoxy-4'-trifluoromethylbenzophenone. These studies provide insights into the thermochemical properties and potential applications of these compounds Pairwise substitution effects, inter- and intramolecular hydrogen bonds in methoxyphenols and dimethoxybenzenes. Thermochemistry, calorimetry, and first-principles calculations.
Application in Polymer Chemistry
In polymer chemistry, derivatives of 2-Methoxy-4'-trifluoromethylbenzophenone have been explored for their stabilizing effects in polymers. Hodgeman (1979) studied 2-Hydroxy-4′-vinylbenzophenone, prepared from a similar compound, and its copolymerization with styrene, highlighting its light stabilizing effects in polystyrene Polymerisable uv stabilisers: Stabilisation of polystyrene with copolymerised 2-hydroxy-4′-vinylbenzophenone.
Fuel Cell Applications
Kim, Robertson, & Guiver (2008) have synthesized a new sulfonated side-chain grafting unit containing sulfonic acid groups using a derivative of 4-fluorobenzophenone for application in fuel cells. The study focuses on the synthesis and characterization of these polymers for use as polyelectrolyte membrane materials Comb-Shaped Poly(arylene ether sulfone)s as Proton Exchange Membranes†.
Hydrodeoxygenation in Bio-Oil Reforming
Lee et al. (2015) investigated the hydrodeoxygenation of 2-methoxy phenol, a compound structurally related to 2-Methoxy-4'-trifluoromethylbenzophenone, using Pt/mesoporous zeolite catalysts. This study contributes to the understanding of catalytic hydrodeoxygenation in bio-oil reforming Catalytic hydrodeoxygenation of 2-methoxy phenol and dibenzofuran over Pt/mesoporous zeolites.
Eigenschaften
IUPAC Name |
(2-methoxyphenyl)-[4-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3O2/c1-20-13-5-3-2-4-12(13)14(19)10-6-8-11(9-7-10)15(16,17)18/h2-9H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMAOZCBBMWVMKA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)C2=CC=C(C=C2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

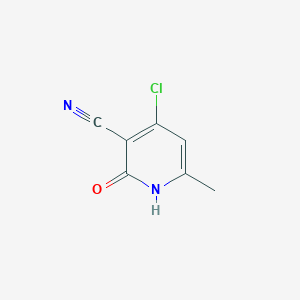
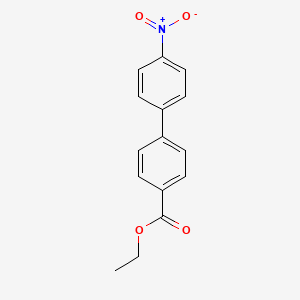


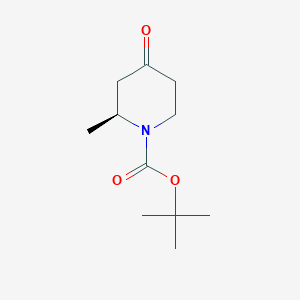

![[(2R,3S,5R)-5-(6-Aminopurin-9-yl)-3-benzoyloxyoxolan-2-yl]methyl benzoate](/img/structure/B1354166.png)
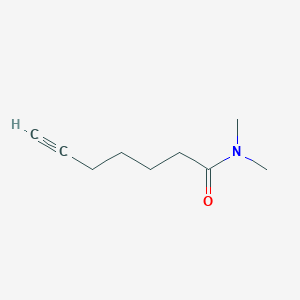
![4-Chlorothieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B1354171.png)


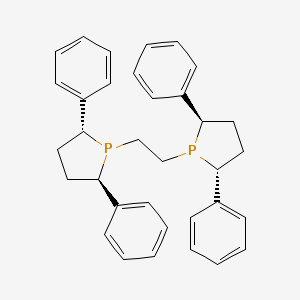
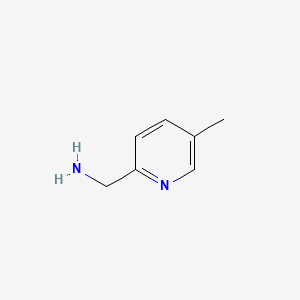
![Phenyl [5-(trifluoromethyl)pyridin-2-yl]carbamate](/img/structure/B1354181.png)